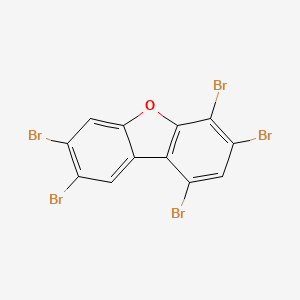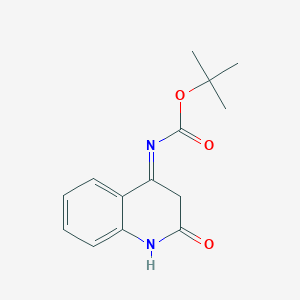![molecular formula C10H7N3O B12890404 2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
2-(1H-benzo[d]imidazol-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-2-yl)oxazole is a heterocyclic compound that features both benzimidazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The benzimidazole ring is a fused bicyclic structure consisting of benzene and imidazole, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)oxazole typically involves the formation of the benzimidazole ring followed by the construction of the oxazole ring. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. This is followed by cyclization with appropriate reagents to form the oxazole ring.
For example, the reaction of o-phenylenediamine with formic acid under acidic conditions can yield benzimidazole, which can then be further reacted with α-haloketones to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzimidazole or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted benzimidazole or oxazole derivatives .
Aplicaciones Científicas De Investigación
2-(1H-benzo[d]imidazol-2-yl)oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in cell division, making them potential anticancer agents .
Comparación Con Compuestos Similares
2-(1H-benzo[d]imidazol-2-yl)oxazole can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure with only the benzimidazole ring.
Oxazole: A simpler structure with only the oxazole ring.
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
The uniqueness of this compound lies in its combination of both benzimidazole and oxazole rings, which can confer unique biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-6H,(H,12,13) |
Clave InChI |
XTROYEIIBGPWRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)
![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)

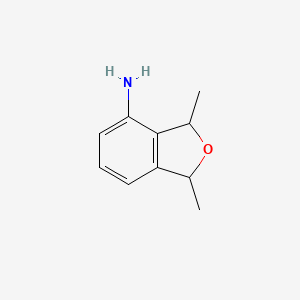
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
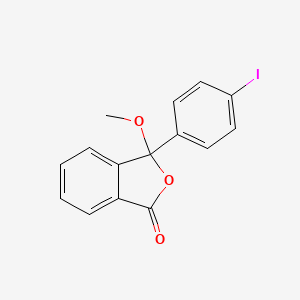
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
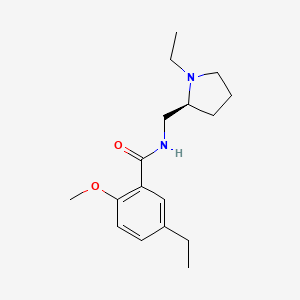
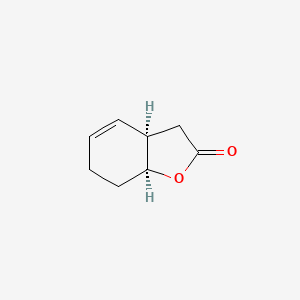
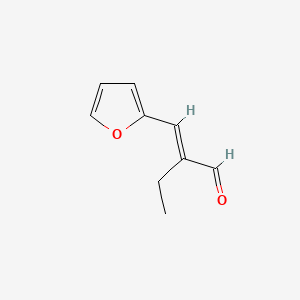
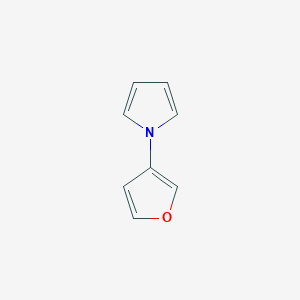
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
